(E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane
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Overview
Description
(E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an allyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane typically involves the reaction of trimethylsilyl chloride with an appropriate allyl alcohol derivative under basic conditions. The reaction can be catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired product through a series of elimination and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes with different substituents.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: New organosilicon compounds with modified carbon-silicon bonds.
Scientific Research Applications
(E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, enabling the compound to participate in a wide range of chemical reactions. The allyl ether group also plays a crucial role in the reactivity of the compound, allowing for the formation of new carbon-silicon bonds through substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A precursor in the synthesis of (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane.
Allyltrimethylsilane: Another organosilicon compound with similar reactivity.
Phenyltrimethylsilane: Shares the phenyl group but lacks the allyl ether functionality.
Uniqueness
This compound is unique due to the presence of both the allyl ether and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other organosilicon compounds.
Properties
Molecular Formula |
C12H18OSi |
---|---|
Molecular Weight |
206.36 g/mol |
IUPAC Name |
trimethyl-[(E)-1-phenylprop-1-en-2-yl]oxysilane |
InChI |
InChI=1S/C12H18OSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-10H,1-4H3/b11-10+ |
InChI Key |
PSSDAALZYZZRGX-ZHACJKMWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/O[Si](C)(C)C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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